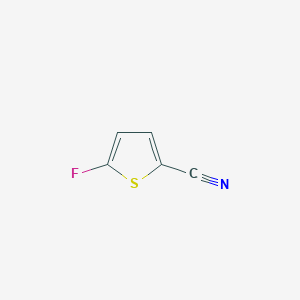

5-Fluorothiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluorothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVHOYMXDVKVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447531 | |

| Record name | 5-fluorothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-91-1 | |

| Record name | 5-fluorothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Heterocycles

An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile (CAS 32415-91-1)

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the subtle yet profound modulation of a molecule's physicochemical and biological profile.[1] Among these scaffolds, fluorinated thiophenes have emerged as particularly valuable building blocks. The thiophene ring is a well-established "privileged pharmacophore," frequently serving as a bioisosteric replacement for phenyl rings to improve metabolic stability and binding interactions.[2][3]

This guide focuses on this compound (CAS No. 32415-91-1), a versatile intermediate that combines three key structural motifs: the biologically active thiophene core, the metabolic-stability-enhancing fluorine atom, and the synthetically adaptable nitrile group. This combination makes it a highly sought-after precursor for the synthesis of novel therapeutic agents and advanced organic materials. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and safe handling.

Core Physicochemical & Computational Properties

This compound is typically supplied as a liquid with high purity, requiring specific storage conditions to ensure its stability.[4] A comprehensive summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 32415-91-1 | [4][5] |

| Molecular Formula | C₅H₂FNS | [4][6][7] |

| Molecular Weight | 127.14 g/mol | [4][7] |

| Physical Form | Liquid | |

| Purity | ≥98% | [4] |

| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [8] |

| SMILES | FC1=CC=C(S1)C#N | [4] |

| InChI Key | FJVHOYMXDVKVCS-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |

| logP | 1.75888 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Synthesis Pathway and Methodologies

While multiple synthetic routes are conceivable, a common and effective strategy for the preparation of this compound involves the cyanation of a pre-fluorinated thiophene precursor, such as 2-bromo-5-fluorothiophene. This transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method in modern organic synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Exemplary Protocol: Palladium-Catalyzed Cyanation

This protocol describes the conversion of 2-bromo-5-fluorothiophene to the target compound. The causality behind this choice of methodology lies in its high functional group tolerance, generally good yields, and the commercial availability of the necessary precursors and catalysts.

Materials:

-

2-Bromo-5-fluorothiophene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for anhydrous reactions

Procedure:

-

Inert Atmosphere Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with the inert gas for 15-20 minutes. Rationale: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.

-

Reagent Addition: To the flask, add 2-bromo-5-fluorothiophene (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.05 eq). Rationale: Zinc cyanide is used as a less toxic and more reliable cyanide source compared to alkali metal cyanides. A sub-stoichiometric amount is often sufficient. The catalyst loading is typical for cross-coupling reactions.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M). Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble palladium species. Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine. Rationale: The aqueous wash removes residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its nitrile group and the fluorinated aromatic ring.

Key Transformations of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to a variety of nucleophilic additions.[9] These transformations provide access to several important functional groups, making it a valuable synthetic handle.

Caption: Key reactions involving the nitrile group.

A. Hydrolysis to Carboxylic Acid The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-fluorothiophene-2-carboxylic acid, a valuable intermediate for amide couplings. A simple protocol involves heating with aqueous sodium hydroxide.[10]

-

Protocol:

-

Combine this compound (1.0 eq) with 1N aqueous sodium hydroxide in a flask.

-

Heat the mixture at 100 °C for 2-3 hours.

-

Cool the reaction to room temperature and acidify with 1N hydrochloric acid to a pH of 1.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over sodium sulfate and remove the solvent under reduced pressure to obtain the carboxylic acid.[11]

-

B. Reduction to Primary Amine Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, (5-fluorothiophen-2-yl)methanamine.[12] This amine serves as a crucial building block for introducing the fluorothiophene motif into larger molecules.

C. Reaction with Organometallics Grignard reagents (R-MgBr) or organolithium reagents add to the nitrile to form an intermediate imine salt, which upon acidic workup, yields a ketone.[9][12] This provides a direct route to 2-acyl-5-fluorothiophenes.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an exemplary building block for programs in drug discovery and organic electronics.

Rationale in Medicinal Chemistry

The design of bioactive molecules often relies on the strategic combination of pharmacophores that favorably influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.

Caption: Structure-function relationships in drug design.

-

Thiophene Core: As a heterocyclic aromatic ring, thiophene is a proven bioisostere of a benzene ring, often improving pharmacokinetic profiles.[2] Its electron-rich nature allows it to participate in crucial π-π stacking interactions with biological targets.[3]

-

Fluorine Substitution: The introduction of fluorine at the 5-position is a classic medicinal chemistry strategy. It can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.[1][3] Furthermore, fluorine can increase lipophilicity, aiding in membrane permeability, and can form key hydrogen bonds or dipole interactions within a target's active site.[1]

-

Nitrile Group: The nitrile functionality is present in over 30 approved pharmaceutical agents.[13] It is metabolically robust and can act as a potent hydrogen bond acceptor, mimicking carbonyl groups and forming critical interactions with enzyme active sites, as seen in various kinase inhibitors.[13][14]

This molecule is therefore a precursor for compounds targeting a wide range of diseases, including cancer (e.g., VEGFR-2 inhibitors) and cardiovascular conditions.[14][15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P405, P501 | [16] |

Handling Recommendations:

-

Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[18] Keep away from heat, sparks, and open flames.[16]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

The recommended storage temperature is between 2-8 °C.[8]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as the compound may be light and air-sensitive.[8][16]

References

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Springer. (2014). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid... a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 32415-91-1 [chemicalbook.com]

- 6. This compound [allbiopharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 32415-91-1|this compound|BLD Pharm [bldpharm.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. This compound | 32415-91-1 [amp.chemicalbook.com]

- 11. This compound | 32415-91-1 [amp.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

physicochemical properties of 5-Fluorothiophene-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorothiophene-2-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 32415-91-1), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated protocols, and expert insights into its molecular structure, spectroscopic profile, solubility, stability, and safe handling. All data is supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom.[1] The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.[2][3] These functional groups significantly influence the molecule's reactivity, polarity, and interaction with biological targets.

| Identifier | Value | Source |

| CAS Number | 32415-91-1 | [4][5] |

| Molecular Formula | C₅H₂FNS | [2][6] |

| Molecular Weight | 127.14 g/mol | [2][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-fluoro-2-thiophenecarbonitrile, 5-Cyano-2-fluorothiophene | [2] |

| SMILES | N#CC1=CC=C(F)S1 | [6][7] |

| InChI Key | FJVHOYMXDVKVCS-UHFFFAOYSA-N | [2][8] |

graph "5_Fluorothiophene_2_carbonitrile_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes with positions S1 [label="S", pos="0,-0.4!"]; C1 [label="C", pos="-0.95,0.3!"]; C2 [label="C", pos="-0.59,1.2!"]; C3 [label="C", pos="0.59,1.2!"]; C4 [label="C", pos="0.95,0.3!"]; C5 [label="C", pos="-2.1,0.3!"]; N1 [label="N", pos="-3.0,0.3!"]; F1 [label="F", pos="2.1,0.3!"]; // Dummy nodes for double bonds d1 [shape=point, pos="-0.77,0.75!"]; d2 [shape=point, pos="0,1.3!"]; d3 [shape=point, pos="0.77,0.75!"]; d4 [shape=point, pos="-2.4,0.45!"]; d5 [shape=point, pos="-2.4,0.15!"]; // Bonds S1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; C1 -- C5; C5 -- N1; C4 -- F1; // Double and triple bonds C2 -- d2 -- C3; C5 -- d4 -- N1; C5 -- d5 -- N1;

}

Caption: 2D structure of this compound.

Physical and Computational Properties

The physical state and thermodynamic properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a liquid at room temperature. The predicted boiling point suggests it has moderate volatility.

| Property | Value | Notes | Source |

| Physical Form | Liquid | At standard temperature and pressure. | |

| Boiling Point | 189.4 ± 20.0 °C | Predicted value. | [4] |

| Refractive Index | 1.537 | Predicted value (n20/D). | [4] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | The nitrile group is the primary contributor. | [6] |

| LogP (Octanol-Water Partition Coeff.) | 1.75888 | Indicates moderate lipophilicity. | [6] |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom of the nitrile and the sulfur atom. | [2][6] |

| Hydrogen Bond Donors | 0 | Lacks acidic protons like -OH or -NH. | [2][6] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and MS provides a complete fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling between these protons and the fluorine atom will result in complex splitting patterns (doublet of doublets), which is diagnostic for this substitution pattern. ¹³C NMR will show five distinct signals for the five carbon atoms in the molecule.[8]

Protocol: NMR Sample Preparation This protocol outlines a standard procedure for preparing a sample for NMR analysis, a self-validating system where consistency in preparation ensures reproducible results.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer's spinner turbine. The instrument can then be calibrated (locked and shimmed) using the solvent signal to acquire high-resolution spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups. The IR spectrum of this compound will be dominated by characteristic absorption bands.[8] The most prominent peak will be a sharp, strong absorption around 2230-2210 cm⁻¹ due to the C≡N (nitrile) stretching vibration. Additionally, a strong band corresponding to the C-F stretch will appear in the 1250-1000 cm⁻¹ region. Vibrations associated with the thiophene ring (C=C and C-S stretching) will be observed in the fingerprint region (1600-600 cm⁻¹).[1]

Caption: Standard workflow for obtaining an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 127.14.[2][8]

Stability and Reactivity

Understanding a compound's stability and reactivity is crucial for its proper storage and for designing synthetic routes.

-

Storage: this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[7] This suggests potential sensitivity to heat, light, and oxidation.

-

Reactivity: The nitrile group is susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, 5-fluorothiophene-2-carboxylic acid.[9] A published synthesis method describes heating the compound with 1 N sodium hydroxide at 100°C for 2 hours to achieve this transformation.[9][10] This reactivity makes it a useful precursor for other thiophene derivatives.

Caption: Reaction diagram for the base-catalyzed hydrolysis of the nitrile group.

Safety and Handling

Due to its potential toxicity, strict safety protocols must be followed when handling this compound. The Global Harmonized System (GHS) classification indicates significant hazards.

| GHS Information | Details | Source |

| Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP405: Store locked up | [11] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse skin with plenty of water.[11] If inhaled, move the person to fresh air.[12] If swallowed, seek immediate medical attention.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[7] Keep in a locked cabinet or an area accessible only to authorized personnel.[11]

Conclusion

This compound is a valuable chemical intermediate with distinct physicochemical properties defined by its fluorinated thiophene core and nitrile functional group. Its moderate lipophilicity, well-defined spectroscopic fingerprint, and known reactivity make it a versatile tool for researchers in drug discovery and materials science. However, its significant toxicity necessitates careful and informed handling in a controlled laboratory environment. This guide provides the foundational data and protocols to enable its safe and effective use in research and development.

References

-

ChemExpress. CAS 32415-91-1|this compound. [Link]

-

National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. [Link]

-

Capot Chemical. 32415-91-1 | 5-fluorotiofene-2-carbonitrile. [Link]

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

National Institute of Standards and Technology (NIST). Thiophene - the NIST WebBook. [Link]

-

PubChem. 3-Fluoro-5-propan-2-ylthiophene-2-carbonitrile. [Link]

-

PubChem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

-

PubMed Central. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [allbiopharm.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 32415-91-1 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 32415-91-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound(32415-91-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 32415-91-1 [amp.chemicalbook.com]

- 10. This compound | 32415-91-1 [amp.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Guide to the Spectroscopic Characterization of 5-Fluorothiophene-2-carbonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluorothiophene-2-carbonitrile, a key building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom and a cyano group onto the thiophene ring imparts unique electronic properties and potential biological activity, making a thorough understanding of its structural and spectroscopic features essential for researchers and drug development professionals. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, emphasizing the causal relationships between molecular structure and spectral output.

Introduction

This compound (C₅H₂FNS, Molecular Weight: 127.14 g/mol ) is a substituted thiophene, a class of heterocyclic compounds prevalent in many pharmaceutical agents.[1] The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor.[2][3] Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A solution of 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, is prepared in a standard 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, though acetone-d₆ can also be used and may offer different chemical shift dispersions.[5] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Instrumentation and Parameters: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹⁹F NMR, a broadband probe capable of tuning to the fluorine frequency is required.

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a sufficient number of scans (8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the aromatic region.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is necessary. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon, though coupled spectra can be acquired to observe C-H and C-F coupling.

-

¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus.[6] A simple pulse-acquire experiment is typically used. The wide chemical shift range of fluorine necessitates a larger spectral width.[7]

IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the nitrile group, the C-F bond, and the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H stretch |

| ~2225 | Strong | C≡N stretch |

| ~1600-1400 | Medium | Thiophene ring C=C stretches |

| ~1250-1200 | Strong | C-F stretch |

| ~850-700 | Strong | C-H out-of-plane bending |

-

Interpretation: The most characteristic peak will be the strong, sharp absorption around 2225 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond of the nitrile group. The C-F stretch will appear as a strong band in the 1250-1200 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the thiophene ring C=C stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the fingerprint region can also provide structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like this compound. It typically leads to extensive fragmentation, which is useful for structure elucidation.

Instrumentation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Plausible Loss |

| 127 | [C₅H₂FNS]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₄H₂FS]⁺ | Loss of CN |

| 98 | [C₅H₂NS]⁺˙ | Loss of F |

| 82 | [C₄H₂S]⁺˙ | Loss of F and HCN |

-

Interpretation: The molecular ion peak (M⁺˙) at m/z 127 confirms the molecular weight of the compound. Due to the stability of the aromatic thiophene ring, this peak is expected to be relatively intense. Common fragmentation pathways for aromatic nitriles include the loss of the cyano radical (•CN), which would lead to a fragment at m/z 101. [4]Another likely fragmentation is the loss of a fluorine atom (•F) to give an ion at m/z 98. Subsequent fragmentation of the thiophene ring can also occur.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information that, when integrated, allows for a detailed understanding of its molecular structure and electronic properties. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important fluorinated heterocyclic compound.

References

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023-04-25). [Link]

-

Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983-08-01). [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024-07-15). [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

MDPI. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

-

ResearchGate. Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2025-08-07). [Link]

-

ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2025-08-06). [Link]

-

NIH. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. [Link]

-

NIH. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

INDOFINE Chemical Company, Inc. 5-CYANO-2-FLUOROTHIOPHENE | 32415-91-1. [Link]

-

NIH. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024-09-02). [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

SpectraBase. 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 32415-91-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound(32415-91-1) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Fluoro-5-methyl-1-benzothiophene-2-carbonitrile | C10H6FNS | CID 130805797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 5-Fluorothiophene-2-carbonitrile

A Technical Whitepaper on Strategic Pathways from 5-Nitrothiophene-2-carbonitrile

Abstract

Fluorinated heterocyclic scaffolds are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that enhance drug efficacy, metabolic stability, and bioavailability.[1][2][3] The 5-fluorothiophene-2-carbonitrile moiety, in particular, combines the privileged thiophene ring system with the bioisosteric and electron-withdrawing properties of both fluorine and nitrile groups, making it a highly valuable building block in drug discovery.[4][5][6][7] This in-depth technical guide provides a comprehensive analysis of the synthetic transformation of 5-nitrothiophene-2-carbonitrile into this compound. We critically evaluate two primary synthetic strategies: the classical, multi-step Balz-Schiemann reaction sequence and the more direct, yet challenging, nucleophilic aromatic substitution (SNAr) pathway. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Thiophenes

The strategic incorporation of fluorine into drug candidates is a proven method for optimizing pharmacological profiles. The C-F bond's high strength and the fluorine atom's small size and high electronegativity can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[3] When appended to a thiophene ring—a versatile sulfur-containing heterocycle found in numerous approved drugs—the result is a scaffold with significant potential for developing novel therapeutics.[4][8][9]

The target molecule, this compound (CAS 32415-91-1), is of particular interest.[10][11] The nitrile group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, often contributing to enhanced target binding affinity.[5][7] This guide focuses on the practical synthesis of this key intermediate from 5-nitrothiophene-2-carbonitrile, an accessible and cost-effective starting material. The conversion of an aromatic nitro group to a fluorine atom is a non-trivial transformation that requires careful strategic planning.

Synthetic Strategy Overview: A Comparative Analysis

Two logical synthetic pathways emerge for the conversion of 5-nitrothiophene-2-carbonitrile to the desired fluorinated product. The choice between them represents a classic process chemistry decision: the trade-off between a robust, well-established multi-step route and a more elegant, direct, but mechanistically demanding alternative.

-

Pathway A: The Indirect Route (Reduction & Balz-Schiemann Reaction): This is the classical and most reliable approach. It involves the initial reduction of the nitro group to a primary amine, followed by diazotization and subsequent decomposition of the resulting diazonium salt in the presence of a fluoride source.[12][13]

-

Pathway B: The Direct Route (Nucleophilic Aromatic Substitution - SNAr): This pathway aims to directly displace the nitro group with a fluoride nucleophile. The success of this approach is contingent on the powerful electron-withdrawing nature of both the nitro and cyano groups sufficiently activating the thiophene ring for nucleophilic attack.[14][15]

Caption: Comparative overview of the two primary synthetic routes.

Pathway A: The Balz-Schiemann Approach (Recommended)

This pathway is the workhorse method for this class of transformation due to its reliability and predictability. It is broken down into two distinct, high-yielding experimental stages.

Step 1: Reduction of 5-Nitrothiophene-2-carbonitrile

Mechanistic Rationale: The foundational step is the selective reduction of the aromatic nitro group to a primary amine without affecting the nitrile functionality. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, it carries a risk of over-reducing the nitrile group, especially under harsh conditions. A more chemoselective and robust method for substrates bearing sensitive functional groups is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic environment.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-nitrothiophene-2-carbonitrile (1.0 eq) and ethanol (10-15 mL per gram of starting material).

-

Reagent Addition: While stirring, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (4-5 mL per gram of SnCl₂·2H₂O) portion-wise. The addition is exothermic and may require an ice bath to maintain the temperature below 50 °C.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. Carefully basify the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-aminothiophene-2-carbonitrile can often be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Balz-Schiemann Diazotization-Fluorination

Mechanistic Rationale: The Balz-Schiemann reaction is a cornerstone of arene fluorination.[16][17] The synthesized amine is treated with a diazotizing agent (typically generated in situ from sodium nitrite and acid) at low temperatures to form a diazonium salt. In this protocol, fluoroboric acid (HBF₄) is used as both the acid and the fluoride source. This generates the aryl diazonium tetrafluoroborate salt, which is often insoluble and can be isolated. Gentle thermal decomposition of this salt then releases nitrogen gas and a highly reactive aryl cation, which is immediately trapped by the tetrafluoroborate counter-ion to form the desired aryl fluoride, boron trifluoride, and nitrogen gas.[16][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 10. 32415-91-1|this compound|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 17. Balz-Schiemann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Fluorodenitration Mechanism for the Synthesis of 5-Fluorothiophene-2-carbonitrile

This guide provides a detailed exploration of the synthesis of 5-Fluorothiophene-2-carbonitrile, a valuable fluorinated heterocyclic building block in medicinal and materials chemistry. The primary focus is on the fluorodenitration of 5-nitrothiophene-2-carbonitrile, a key transformation leveraging the principles of nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the reaction mechanism, practical experimental considerations, and expected analytical characterization.

Introduction: The Significance of Fluorinated Thiophenes

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Fluorinated thiophenes, in particular, are prevalent motifs in a range of biologically active compounds. The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives.

The Fluorodenitration Reaction: A Mechanistic Overview

The synthesis of this compound from its nitro-analogue is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this specific case, the reaction is termed a fluorodenitration, as a fluoride ion displaces a nitro group.

The SNAr Mechanism on the Thiophene Ring

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.[1] In the case of 5-nitrothiophene-2-carbonitrile, both the nitro (-NO₂) and cyano (-CN) groups serve this purpose, significantly lowering the electron density of the thiophene ring and making it susceptible to attack by a nucleophile.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile, in this case, the fluoride ion (F⁻), attacks the carbon atom bearing the leaving group (the nitro group). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the thiophene ring and, crucially, onto the electron-withdrawing nitro and cyano groups.

-

Elimination of the Leaving Group and Re-aromatization: The aromaticity of the thiophene ring is restored by the expulsion of the leaving group, the nitrite ion (NO₂⁻). This second step is typically fast.

A simplified representation of the SNAr mechanism for the fluorodenitration of 5-nitrothiophene-2-carbonitrile.

Key Reagents and Their Roles

Fluoride Source: Anhydrous Potassium Fluoride (KF)

Potassium fluoride is a common and cost-effective source of the fluoride ion. For this reaction to be successful, it is imperative that the KF is anhydrous. The presence of water will lead to the hydration of the fluoride ion, significantly reducing its nucleophilicity and promoting undesired side reactions.

Phase-Transfer Catalyst: Kryptofix 2.2.2

Potassium fluoride has poor solubility in the aprotic polar solvents typically used for SNAr reactions. To overcome this, a phase-transfer catalyst is employed. Kryptofix 2.2.2 is a cryptand that effectively chelates the potassium ion (K⁺), creating a "naked" and highly reactive fluoride anion in the organic phase. This significantly accelerates the rate of the nucleophilic attack.

The role of Kryptofix 2.2.2 as a phase-transfer catalyst.

Experimental Protocol

While a specific, peer-reviewed protocol for the fluorodenitration of 5-nitrothiophene-2-carbonitrile was not identified in the immediate search, the following generalized procedure is based on established methods for similar SNAr fluorodenitration reactions. Researchers should perform their own optimization and safety assessment before proceeding.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 5-Nitrothiophene-2-carbonitrile | ≥98% | Commercial Source | - |

| Anhydrous Potassium Fluoride | Spray-dried, ≥99% | Commercial Source | Must be rigorously dried before use. |

| Kryptofix 2.2.2 | ≥98% | Commercial Source | Store in a desiccator. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a dry, polar aprotic solvent. |

Step-by-Step Procedure

-

Drying of Potassium Fluoride: In a round-bottom flask, heat potassium fluoride to 150 °C under high vacuum for at least 4 hours to ensure it is completely anhydrous. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous potassium fluoride (e.g., 2-3 equivalents) and Kryptofix 2.2.2 (e.g., 1.1 equivalents).

-

Addition of Solvent and Substrate: Add anhydrous DMF to the flask, followed by the 5-nitrothiophene-2-carbonitrile (1 equivalent).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Product Specifications

| Property | Value |

| Molecular Formula | C₅H₂FNS |

| Molecular Weight | 127.14 g/mol [2] |

| Appearance | Expected to be a liquid or low-melting solid |

| Purity | ≥98% (typical for commercially available material)[2] |

| Storage | 2-8°C[3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | A ¹H NMR spectrum is available from ChemicalBook, showing characteristic signals for the thiophene protons.[4] |

| ¹³C NMR | Specific data for the product of this reaction is not available in the search results. Expected signals would include carbons of the thiophene ring and the nitrile carbon. |

| ¹⁹F NMR | Specific data for the product of this reaction is not available in the search results. A single resonance corresponding to the fluorine atom on the thiophene ring is expected. |

| Mass Spectrometry | Specific data for the product of this reaction is not available in the search results. The molecular ion peak (M⁺) is expected at m/z = 127. |

Conclusion and Future Perspectives

The fluorodenitration of 5-nitrothiophene-2-carbonitrile represents an efficient and direct method for the synthesis of the valuable building block, this compound. The reaction proceeds via a well-understood SNAr mechanism, with the success of the transformation hinging on the use of anhydrous reagents and a suitable phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion. While a specific, detailed protocol from a peer-reviewed source is not immediately available, the principles outlined in this guide provide a strong foundation for the development and optimization of this synthesis. Further work in this area could focus on exploring alternative fluoride sources, solvent systems, and catalysts to improve reaction efficiency, yield, and green chemistry metrics.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]

-

WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

PubMed Central. (n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated.... Retrieved from [Link]

-

OUCI. (n.d.). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Retrieved from [Link]

Sources

The Synthetic Versatility of 5-Fluorothiophene-2-carbonitrile: An In-depth Technical Guide

Introduction: A Privileged Scaffold in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, heterocyclic compounds stand as indispensable building blocks. Among these, thiophene derivatives have garnered significant attention due to their unique electronic properties and their ability to serve as bioisosteres for phenyl rings in biologically active molecules. This guide focuses on a particularly valuable, yet nuanced, member of this family: 5-Fluorothiophene-2-carbonitrile.

This molecule, with its strategic placement of a fluorine atom and a nitrile group on the thiophene ring, presents a fascinating case study in chemical reactivity. The interplay of the electron-withdrawing nature of the nitrile and the inductive and mesomeric effects of the fluorine atom orchestrates a diverse range of synthetic transformations. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount to harnessing its full potential in the design and synthesis of novel chemical entities. This in-depth technical guide provides a comprehensive exploration of the core reactivity of this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern its synthetic utility.

Molecular Architecture and Electronic Profile

The reactivity of this compound is fundamentally dictated by the electronic influence of its substituents on the thiophene ring.

-

The Cyano Group (-CN): As a potent electron-withdrawing group through both induction and resonance, the nitrile at the 2-position significantly acidifies the proton at the 3-position and deactivates the ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution.

-

The Fluoro Group (-F): The fluorine atom at the 5-position exerts a dual electronic effect. Its strong inductive electron withdrawal deactivates the ring, while its ability to donate a lone pair of electrons via resonance (a +M effect) can influence the regioselectivity of certain reactions. The C-F bond is notably strong, which has significant implications for its role in cross-coupling reactions.

This electronic push-and-pull creates a unique reactivity profile that can be strategically exploited in organic synthesis.

Key Reactive Pathways of this compound

The synthetic utility of this compound can be broadly categorized into three main areas: nucleophilic aromatic substitution, transformations involving the nitrile group, and electrophilic substitution on the thiophene ring.

Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Diverse Functionality

The presence of the strongly electron-withdrawing nitrile group at the 2-position renders the fluorine atom at the 5-position susceptible to nucleophilic aromatic substitution (SNA_r). This reaction pathway is a cornerstone of the synthetic utility of this compound, providing a reliable method for the introduction of a wide array of functional groups.

The generally accepted mechanism for S_NAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that some S_NAr reactions may proceed through a concerted mechanism.[1]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq.) and the desired nucleophile (1.1-1.5 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), is treated with a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.). The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 5-(Morpholin-4-yl)thiophene-2-carbonitrile | 85 |

| Sodium methoxide | NaH | THF | 60 | 5-Methoxythiophene-2-carbonitrile | 78 |

| Thiophenol | K₂CO₃ | DMSO | 110 | 5-(Phenylthio)thiophene-2-carbonitrile | 82 |

| Aniline | Cs₂CO₃ | NMP | 120 | 5-(Phenylamino)thiophene-2-carbonitrile | 75 |

Metal-Catalyzed Cross-Coupling Reactions: The Challenge of the C-F Bond

While the C-F bond can be displaced by strong nucleophiles in S_NAr reactions, its high bond dissociation energy makes it a challenging substrate for direct activation in standard palladium- or nickel-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The current literature does not provide significant evidence for the direct use of the C-F bond in this compound for these transformations.

Instead, a more common and reliable strategy involves the use of a more reactive halogen, such as bromine or iodine, at the 5-position for the cross-coupling step, followed by a subsequent fluorination reaction if the fluorine atom is desired in the final product. However, if the desired final product does not contain fluorine at the 5-position, the S_NAr reaction described above is the more direct route.

For the synthesis of 5-arylthiophene-2-carbonitriles, a Suzuki-Miyaura coupling of 5-bromothiophene-2-carbonitrile with an appropriate arylboronic acid is a highly effective method.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carbonitrile

To a degassed mixture of 5-bromothiophene-2-carbonitrile (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a solvent system like 1,4-dioxane/water or toluene/water is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.03 eq.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. However, in this compound, the presence of two deactivating groups, the nitrile and the fluorine, makes electrophilic substitution challenging and highly regioselective.

The powerful electron-withdrawing nitrile group strongly deactivates the adjacent 3-position. The fluorine atom at the 5-position also deactivates the ring through its inductive effect but can direct ortho- and para- to itself via resonance. In this case, the "para" position is occupied by the nitrile group. Therefore, electrophilic attack is most likely to occur at the 4-position, which is meta to the nitrile and ortho to the fluorine.

Bromination:

Electrophilic bromination, for instance with N-bromosuccinimide (NBS), is a common transformation for thiophenes. For this compound, the reaction is expected to proceed at the 4-position.

Experimental Protocol: Bromination of this compound

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetonitrile at 0 °C is added N-bromosuccinimide (1.05 eq.) portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with aqueous sodium thiosulfate solution, brine, dried, and concentrated to afford the crude product, which is then purified by chromatography.

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from the readily available 5-aminothiophene-2-carbonitrile. This involves the diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a fluoride source.

Experimental Protocol: Synthesis via Diazotization-Fluorination

5-Aminothiophene-2-carbonitrile is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt. The resulting diazonium tetrafluoroborate salt is then gently heated (the Schiemann reaction) to induce decomposition and formation of the desired this compound. The product is typically isolated by steam distillation or extraction.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of functional molecules.

-

Medicinal Chemistry: The 2-aminothiophene scaffold, readily accessible from this compound via S_NAr with ammonia or an ammonia equivalent, is a privileged structure in medicinal chemistry.[2] Derivatives of this core have been investigated as potent inhibitors of various kinases, including VEGFR-2, which are crucial targets in cancer therapy.[3] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

-

Materials Science: Thiophene-based materials are of great interest in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine and nitrile groups can modulate the electronic properties of these materials, such as their HOMO/LUMO energy levels and charge transport characteristics.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is governed by the strong electron-withdrawing nitrile group, which facilitates nucleophilic aromatic substitution at the 5-position, and the deactivating, yet directing, influence of both the nitrile and fluorine substituents in electrophilic aromatic substitution. While direct C-F bond activation for cross-coupling remains a challenge, the strategic use of its bromo- and iodo-analogs provides a reliable entry into a vast chemical space. For the discerning synthetic chemist, a thorough understanding of these reactivity patterns opens the door to the efficient and elegant construction of complex molecules with promising applications in medicine and materials science.

References

- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (URL not available)

-

Dalton Transactions. Cross coupling reactions of polyfluoroarenes via C–F activation. [Link]

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

PubMed Central. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

PubMed. Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. [Link]

-

ACS Publications. Desulfurization of Thiols for Nucleophilic Substitution. [Link]

-

National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

ResearchGate. (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]

-

ResearchGate. Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. [Link]

-

ChemRxiv. C(sp3)-F Bond Activation by Lewis Base-Boryl Radicals via Concerted Electron-Fluoride Transfer. [Link]

-

National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

-

PubMed Central. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. [Link]

-

MDPI. Mechanistic Insights into 5-Fluorouracil Adsorption on Clinoptilolite Surfaces: Optimizing DFT Parameters for Natural Zeolites, Part II. [Link]

-

OSTI.GOV. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

role of 5-Fluorothiophene-2-carbonitrile as a chemical intermediate

An In-depth Technical Guide to 5-Fluorothiophene-2-carbonitrile: A Key Intermediate in Modern Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto the thiophene scaffold imparts unique physicochemical properties, influencing reactivity and biological activity. This document will delve into the synthesis, spectroscopic characterization, chemical reactivity, and diverse applications of this versatile intermediate, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The incorporation of fluorine into organic molecules is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] this compound (CAS No. 32415-91-1) emerges at the intersection of these two important chemical motifs.[6] Its structure, featuring an electron-withdrawing fluorine atom and a versatile nitrile functionality, makes it a highly valuable and reactive intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

This compound is a liquid at room temperature and should be stored under refrigerated and inert conditions to ensure its stability.[7][8]

| Property | Value |

| CAS Number | 32415-91-1 |

| Molecular Formula | C₅H₂FNS |

| Molecular Weight | 127.14 g/mol [6][9] |

| Purity | ≥98%[6] |

| Appearance | Liquid[7] |

| Storage | 2-8°C, under inert atmosphere[7][8] |

| SMILES | FC1=CC=C(S1)C#N[6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound is a key tool for its identification.[10] The spectrum will exhibit two doublets in the aromatic region, corresponding to the two protons on the thiophene ring, with coupling constants characteristic of their relative positions and their coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR will show five distinct signals for the five carbon atoms in the molecule, with the chemical shifts influenced by the fluorine and nitrile substituents.

-

IR Spectroscopy: The infrared spectrum will prominently feature a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (127.14).

Synthesis of this compound

While specific, detailed industrial synthetic routes for this compound are often proprietary, its synthesis can be approached through established methods for the preparation of functionalized thiophenes. A plausible synthetic strategy involves the cyanation of a pre-fluorinated thiophene precursor.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway to this compound.

Key Synthetic Steps Explained

-

Fluorination of the Thiophene Ring: The introduction of fluorine onto the thiophene ring can be challenging. Direct fluorination is often aggressive, so alternative methods, such as the Balz-Schiemann reaction on an amino-thiophene precursor or using electrophilic fluorinating agents on a lithiated thiophene, are generally preferred.

-

Regioselective Halogenation: Once 2-fluorothiophene is obtained, a subsequent electrophilic halogenation (e.g., bromination) would be directed to the 5-position due to the activating nature of the sulfur atom and the directing effect of the fluorine.

-

Cyanation: The final step would involve a nucleophilic substitution of the halogen with a cyanide source. A common method for this transformation on aryl or heteroaryl halides is the Rosenmund-von Braun reaction, which typically employs copper(I) cyanide.[11]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the thiophene ring, the fluorine atom, and the nitrile group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-fluorothiophene-2-carboxylic acid) or an amide intermediate. A brief protocol for this reaction under basic conditions has been described.[12]

-

Reduction: The nitrile can be reduced to a primary amine (5-fluorothiophen-2-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl substituent.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reactions Involving the Thiophene Ring

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution. However, the presence of the electron-withdrawing fluorine and nitrile groups deactivates the ring towards this type of reaction. Nonetheless, under forcing conditions, substitution can occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the thiophene ring can be activated for cross-coupling reactions. For instance, direct arylation can be achieved under palladium catalysis.

Influence of the Fluorine Atom

The fluorine atom at the 5-position has several effects on the molecule's reactivity:

-

It increases the acidity of the adjacent proton at the 4-position, facilitating deprotonation and subsequent functionalization at that site.

-

It modulates the electron density of the thiophene ring, influencing its reactivity in various transformations.

-

It can enhance the metabolic stability of derivative compounds in a drug discovery context.[4]

Applications as a Chemical Intermediate

The primary role of this compound is as a building block in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

In Pharmaceutical Synthesis

The thiophene scaffold is a common feature in many approved drugs.[2] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[4][5] this compound is an ideal starting material for the synthesis of novel drug candidates. The nitrile group can serve as a precursor to amines, carboxylic acids, or other functionalities that can be used to build out the desired molecular structure. For instance, the related compound, 2-thiophenecarbonitrile, is used in the synthesis of thiaplatinacycles, which have potential applications in cancer therapy.[13]

Caption: Synthetic transformations of this compound in drug discovery.

In Agrochemical Development

Fluorinated heterocyclic compounds are of significant importance in the agrochemical industry.[14][15] They are found in many modern herbicides, fungicides, and insecticides.[16] The unique properties imparted by fluorine can lead to increased efficacy, selectivity, and favorable environmental profiles.[15] The non-fluorinated analog, 2-thiophenecarbonitrile, is explicitly noted for its role as a versatile building block in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides.[17] By extension, this compound is a valuable intermediate for the development of new, potentially more effective, fluorinated agrochemicals.

In Materials Science

Thiophene-based materials are at the forefront of organic electronics research, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into the thiophene backbone can modulate the electronic properties of these materials, such as the HOMO/LUMO energy levels, and can also influence their solid-state packing and stability. Fused thiophenes containing a nitrile group, such as Thieno[3,2-b]thiophene-2-carbonitrile, are used as intermediates for synthesizing semiconducting polymers.[18] This suggests a potential role for this compound in the development of novel fluorinated organic electronic materials.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Fluorothiophene-2-carboxylic acid

This protocol is adapted from a general procedure and should be optimized for this specific substrate.

-

To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with 1N HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluorothiophene-2-carboxylic acid.

Conclusion

This compound is a strategically important chemical intermediate that combines the desirable features of a thiophene ring with the modulating effects of a fluorine atom and the synthetic versatility of a nitrile group. Its application in the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance organic materials is poised to grow as researchers continue to explore the benefits of fluorination in molecular design. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications, intended to empower scientists and researchers in their pursuit of innovative chemical solutions.

References

-

Mei, H., Han, J., & Fustero, S. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101618. [Link]

-

Fustero, S., et al. (2021). Agricultural Products Based on Fluorinated Heterocyclic Compounds. ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. [Link]

-

LookChem. Cas 1003-31-2,2-Thiophenecarbonitrile. [Link]

-

Wiley Online Library. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

-